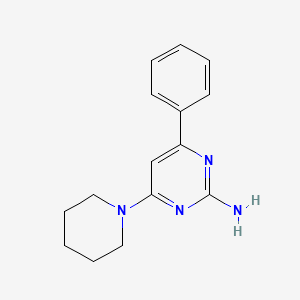

4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine

Descripción general

Descripción

4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, commonly known as PPN, is a chemical compound that has gained significant attention in the field of scientific research. PPN is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. The unique properties of PPN have made it an essential tool in the study of PKC-related diseases such as cancer, diabetes, and Alzheimer's disease.

Mecanismo De Acción

PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, which plays a crucial role in various cellular processes. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of target proteins. PPN inhibits 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine by binding to the DAG-binding domain of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine and preventing its activation. This leads to the inhibition of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical and Physiological Effects

PPN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PPN has also been shown to induce apoptosis in cancer cells by inhibiting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated survival pathways. In vivo studies have shown that PPN has antidiabetic effects by improving insulin sensitivity and glucose tolerance. PPN has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PPN has several advantages as a research tool. It is a potent and selective inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, making it an essential tool for studying the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. PPN is also stable and easy to handle, making it suitable for use in various lab experiments. However, PPN also has limitations. It has low solubility in water, which can make it challenging to use in some experiments. PPN can also have off-target effects, which can complicate the interpretation of results.

Direcciones Futuras

The unique properties of PPN have made it an essential tool in the study of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-related diseases. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound. Additionally, studies could investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research could also focus on improving the solubility and specificity of PPN to overcome its limitations as a research tool.

Conclusion

In conclusion, PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine that has gained significant attention in the field of scientific research. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has several advantages as a research tool, including its potency and selectivity. However, it also has limitations, including low solubility and off-target effects. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound and investigating the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases.

Métodos De Síntesis

PPN is a synthetic compound that is prepared by the reaction of 4-chloro-6-(1-piperidinyl)-2-pyrimidinamine with phenylmagnesium bromide. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. After the reaction, the product is purified by column chromatography to obtain pure PPN.

Aplicaciones Científicas De Investigación

PPN has been extensively used in scientific research to investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine has been implicated in the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in these diseases and to develop novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine.

Propiedades

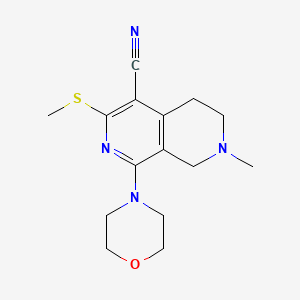

IUPAC Name |

4-phenyl-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-15-17-13(12-7-3-1-4-8-12)11-14(18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIDYMUSRHKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358160 | |

| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |

CAS RN |

101460-12-2 | |

| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)

![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)